Defined Subtype Affinity Profile
mAChR antagonist 1 (compound 4a) exhibits a defined binding affinity profile across human M1, M3, M4, and M5 receptor subtypes, with Ki values of 255 nM (M1), 121 nM (M3), 158 nM (M4), and 255 nM (M5) as determined by competitive radioligand binding assays using [³H]NMS on CHO cells stably expressing human mAChRs [1]. This profile contrasts with the parent pirenzepine rearrangement product, which showed significantly lower affinity for mAChRs [2]. The availability of these precise, subtype-specific Ki values enables researchers to calculate receptor occupancy and select appropriate concentrations for functional assays, a level of quantitative definition not available for many commercially available mAChR antagonists .
M3: 121 nM
M4: 158 nM
M5: 255 nM
| Evidence Dimension | Binding Affinity (Ki) for mAChR Subtypes |
|---|---|
| Target Compound Data | M1: 255 nM; M3: 121 nM; M4: 158 nM; M5: 255 nM |
| Comparator Or Baseline | Pirenzepine rearrangement product (Ki values not explicitly stated for all subtypes in this analysis, but reported to have significantly decreased affinity) |
| Quantified Difference | N/A (qualitative difference: mAChR antagonist 1 has defined, quantifiable affinity in the nanomolar range, whereas the pirenzepine rearrangement product shows significantly decreased affinity [2]) |
| Conditions | Competitive radioligand binding assay using [³H]NMS on CHO cells stably expressing human M1, M3, M4, and M5 receptors [1] |
Why This Matters
Precise Ki values allow for rational experimental design and dose selection, reducing the risk of off-target effects or insufficient receptor engagement in both in vitro and in vivo studies.
- [1] Millard, M., Kilian, J., Ozenil, M., Mogeritsch, M., Schwingenschlögl-Maisetschläger, V., Holzer, W., Hacker, M., Langer, T., & Pichler, V. (2023). Design, synthesis and preclinical evaluation of muscarine receptor antagonists via a scaffold-hopping approach. European Journal of Medicinal Chemistry, 262, 115891. https://doi.org/10.1016/j.ejmech.2023.115891 View Source
- [2] Ozenil, M., Skos, L., Roller, A., Gajic, N., Holzer, W., Spreitzer, H., Platzer-Ozenil, S., Vraka, C., Hacker, M., Wadsak, W., & Pichler, V. (2021). Unexpected scaffold rearrangement product of pirenzepine found in commercial samples. Scientific Reports, 11, 23397. https://doi.org/10.1038/s41598-021-02732-y View Source
